molecular formula C7H8F3N3S B3129256 N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 339019-60-2

N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B3129256
CAS RN: 339019-60-2
M. Wt: 223.22 g/mol
InChI Key: HFXLWBUAPNCQQH-UHFFFAOYSA-N
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Description

“N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine” is a chemical compound . It is a pyrimidinamine derivative, which are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides .


Synthesis Analysis

The synthesis of 2-methylsulfanyl-6-polyfluoro-alkylpyrimidin-4-ones has been optimized. The yield of trifluoromethyl-substituted heterocycle was increased to 96%, and new polyfluoroalkyl-substituted analogs were prepared . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

The interaction of these heterocycles with morpholine or hydrazine results in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones . The reaction of 2-(2-phenylhydrazino)-6-trifluoromethylpyrimidin-4-one with paraform produced 5-oxo-2-phenyl-7-tri-fluoromethyl-5H-1,2,4-triazolo[4,3-а]pyrimidin-1-id-2-ium .

Scientific Research Applications

Anticancer Agents

The pyridopyrimidine scaffold has been explored for its potential as an anticancer agent. Researchers have investigated derivatives of this compound for their ability to inhibit cell proliferation and target specific cancer pathways. For instance, palbociclib , a cyclin-dependent kinase (CDK) inhibitor used in breast cancer treatment, contains a pyridopyrimidine moiety .

Acaricides

Pyrimidifen, a commercial acaricide, inspired research into novel compounds with improved safety profiles. Trifluoroethyl thioether derivatives, including those related to our compound of interest, have shown excellent bioactivity against pests. Notably, flupentiofenox , the first commercially available trifluoroethyl thioether acaricide, belongs to this class .

Antifungal Agents

Certain derivatives of our compound exhibit promising antifungal activity. For instance, compounds like 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide have demonstrated a 100% inhibition rate against Phomopsis sp .

Neurological Disorders

While not extensively studied, the pyridopyrimidine scaffold could hold promise in the field of neurological disorders. Researchers might investigate its interactions with neurotransmitter receptors or its impact on neuronal function.

Future Directions

The future directions in the research and application of “N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine” and similar compounds could involve optimizing the synthesis process further and exploring their potential applications in various fields, such as agriculture .

properties

IUPAC Name

N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3S/c1-11-5-3-4(7(8,9)10)12-6(13-5)14-2/h3H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXLWBUAPNCQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)C(F)(F)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185806
Record name N-Methyl-2-(methylthio)-6-(trifluoromethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine

CAS RN

339019-60-2
Record name N-Methyl-2-(methylthio)-6-(trifluoromethyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339019-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-(methylthio)-6-(trifluoromethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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